methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16832815
InChI: InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

CAS No.:

Cat. No.: VC16832815

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
Standard InChI InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key NVWXIYHRWMCEEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CN1)CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate belongs to the imidazole family, a class of heterocyclic aromatic compounds with two nitrogen atoms in the ring. The compound’s IUPAC name, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, reflects its substituents:

  • A methyl group at the 5-position of the imidazole ring.

  • A propanoate ester (CH2CH2COOCH3-\text{CH}_2\text{CH}_2\text{COOCH}_3) at the 4-position .

The molecular structure is represented by the SMILES notation CC1=C(N=CN1)CCC(=O)OC , which encodes the connectivity of atoms. The imidazole ring contributes to the compound’s aromaticity and polarity, while the ester group enhances its solubility in organic solvents.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight168.19 g/mol
InChI KeyNVWXIYHRWMCEEX-UHFFFAOYSA-N
CAS Number (Free Base)145133-10-4
CAS Number (Hydrochloride)31434-93-2

Physical and Chemical Properties

Physicochemical Parameters

The free base form of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate exhibits the following properties:

  • Boiling Point: Estimated >300°C based on analogous imidazole derivatives .

  • Density: ~1.18 g/cm³ (similar to its hydrochloride counterpart) .

  • Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and partially soluble in methanol .

The hydrochloride salt (CAS 31434-93-2) has distinct properties:

  • Melting Point: 42–45°C .

  • Flash Point: 152°C .

  • pKa: Predicted to be 14.00 ± 0.10, indicating weak basicity .

Table 2: Comparative Properties of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride
Molecular FormulaC8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2C7H10N2O2HCl\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\cdot\text{HCl}
Molecular Weight168.19 g/mol154.17 g/mol (free base)
Melting PointNot reported42–45°C
SolubilityOrganic solventsDichloromethane, methanol

Synthesis and Derivative Formation

Derivatives and Modifications

The hydrochloride salt (CAS 31434-93-2) is a common derivative, enhancing solubility for pharmacological studies . Another variant, (S)-methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate (CAS 36097-48-0), incorporates an acetamido group for chiral synthesis .

Applications and Research Significance

Biochemical Research

The compound’s ester group facilitates prodrug design, where enzymatic hydrolysis releases active carboxylic acids in vivo.

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